6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline
Description
Properties
CAS No. |
1260863-52-2 |
|---|---|
Molecular Formula |
C14H6Br2ClFN2 |
Molecular Weight |
416.47 g/mol |
IUPAC Name |
6-bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline |
InChI |
InChI=1S/C14H6Br2ClFN2/c15-7-2-4-12-10(5-7)13(17)20-14(19-12)9-3-1-8(16)6-11(9)18/h1-6H |
InChI Key |
RZNWNKNOXKMDTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C2=NC3=C(C=C(C=C3)Br)C(=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Halogenation of Quinazoline Scaffold
This method involves introducing bromine and chlorine atoms at specific positions on the quinazoline ring.
- Reagents: Thionyl chloride, N,N-dimethylformamide (DMF), chloroform
- Procedure:
- A precursor compound (e.g., 6-bromoquinazolinone) is dissolved in chloroform.
- The solution is cooled to 0°C, and thionyl chloride is added dropwise.
- DMF is added as a catalyst, and the mixture is heated to 80°C for four hours.
- After completion, the solvent is evaporated to yield a solid product.
- Yield: Approximately 90%.
Coupling with Fluorinated Aromatic Rings
To introduce the fluorinated phenyl group:
- A brominated quinazoline intermediate is reacted with a fluorinated aryl bromide under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Heck coupling).
- Reagents: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or DMF).
- Conditions: Moderate heating (80–120°C) under an inert atmosphere.
Alternative Multi-Step Synthesis
An alternative route uses a three-step reaction sequence:
-
- React ethyl propiolate with 4-bromaniline in methanol at elevated temperatures (30–50°C) under nitrogen protection.
- This produces an intermediate ester compound.
-
- Heat the ester intermediate in diphenyl ether at 200–220°C.
- Cool and isolate the resulting quinazolinone derivative.
Reaction Data Summary
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | Thionyl chloride, DMF, chloroform | ~90% |
| Cross-Coupling | Palladium catalyst, fluorinated aryl bromide | Variable |
| Multi-Step Synthesis | Ethyl propiolate, diphenyl ether, phosphorus trichloride | ~70% |
Key Considerations
- Purity: High-purity reagents are essential for achieving optimal yields and minimizing side reactions.
- Environmental Impact: The multi-step synthesis route is considered more environmentally friendly due to reduced waste generation.
- Industrial Scalability: Methods involving fewer steps and higher yields are preferred for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Coupling Reactions: It can participate in coupling reactions, forming larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolines, while oxidation and reduction can lead to different oxidation states and functionalized derivatives.
Scientific Research Applications
6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Halogenation Patterns
- 6-Bromo-2,4-dichloroquinazoline (CAS 90272-83-6) : This analog replaces the 4-chloro and 2-aryl groups with two chlorines. The absence of the bulky 4-bromo-2-fluorophenyl substituent likely enhances its solubility in aprotic solvents like acetonitrile (kN = 0.012 s⁻¹M⁻¹), though its reactivity in SNAr reactions is comparable to the target compound in aqueous media (kN ~ 0.025 s⁻¹M⁻¹ at pH = pKa) .
- However, steric hindrance from the ethyl carboxylate may reduce accessibility compared to the target compound’s planar phenyl group .
Aryl Substituent Variations
Physicochemical Properties
The target compound’s low solubility in water aligns with halogenated quinazolines, but its reactivity in protic solvents like ethanol (kN = 0.071 s⁻¹M⁻¹ for 4-chloroquinazoline) may be attenuated due to steric effects from the 2-aryl group .
Biological Activity
6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline is a halogenated quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound's unique molecular structure, characterized by the presence of bromine and chlorine atoms, contributes to its diverse pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₈Br₂ClN₃
- Molecular Weight : Approximately 354.48 g/mol
- Structural Characteristics : The compound features a bromine atom at the sixth position, a bromophenyl group at the second position, and a chlorine atom at the fourth position. These substitutions enhance its biological activity by influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cancer progression. Quinazoline derivatives are known to exhibit significant activity against:
- Epidermal Growth Factor Receptor (EGFR) : This receptor is often overexpressed in various cancers, making it a prime target for anticancer therapies. Studies have shown that quinazoline derivatives can effectively inhibit EGFR, leading to reduced cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
In Vitro Cytotoxicity Studies
Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from these studies:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 0.096 | EGFR inhibition |
| This compound | A549 | 0.108 | EGFR inhibition |
| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | MCF-7 | 0.096 | EGFR inhibition |
These results indicate that the compound exhibits potent anticancer activity, particularly through the inhibition of EGFR, which is crucial for tumor growth and survival.
Case Studies and Research Findings
- EGFR Inhibition : A study demonstrated that this compound showed significant selectivity against EGFR with an IC50 value of 0.096 μM, indicating its potential as a targeted therapy for cancers driven by this receptor .
- Cytotoxicity Against HeLa Cells : Another investigation assessed the compound's cytotoxic effects on HeLa cells, revealing that it exhibited significant inhibitory effects compared to standard treatments like Gefitinib . The presence of halogen substituents was found to enhance cytotoxicity.
- Molecular Docking Studies : Computational studies have supported the experimental findings by demonstrating favorable binding interactions between the compound and the ATP-binding site of EGFR, suggesting a strong potential for therapeutic application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
